(R)-2-(Azetidin-2-yl)propan-2-ol

Chiral synthesis Enantioselective synthesis Medicinal chemistry

(R)-2-(Azetidin-2-yl)propan-2-ol is a chiral secondary alcohol incorporating a strained four-membered azetidine heterocycle, classified as a non‑aromatic azetidine building block. Its molecular formula is C₆H₁₃NO (MW 115.17) and it is supplied as the free base with a documented purity of 98% (HPLC).

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 2165885-71-0
Cat. No. B2369072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Azetidin-2-yl)propan-2-ol
CAS2165885-71-0
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCC(C)(C1CCN1)O
InChIInChI=1S/C6H13NO/c1-6(2,8)5-3-4-7-5/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1
InChIKeyCEKVXGHJKQTHHH-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-2-(Azetidin-2-yl)propan-2-ol (CAS 2165885-71-0) Is a Critical Chiral Azetidine Building Block for Medicinal Chemistry Procurement


(R)-2-(Azetidin-2-yl)propan-2-ol is a chiral secondary alcohol incorporating a strained four-membered azetidine heterocycle, classified as a non‑aromatic azetidine building block . Its molecular formula is C₆H₁₃NO (MW 115.17) and it is supplied as the free base with a documented purity of 98% (HPLC) . The azetidine motif is increasingly exploited in drug discovery for its favourable balance of conformational rigidity, metabolic stability and amine basicity, making this single‑enantiomer compound a strategic intermediate for lead optimisation programmes [1].

Why Generic Azetidine Alcohol Substitution Cannot Substitute for (R)-2-(Azetidin-2-yl)propan-2-ol in Chiral Synthesis


Azetidine alcohols are not interchangeable because the stereochemical configuration at the 2‑position of the azetidine ring directly governs the three‑dimensional orientation of the hydroxyl and amine functionalities, which in turn controls binding affinity and selectivity in target‑based assays . The (R)‑enantiomer (CAS 2165885-71-0) has a specific spatial arrangement that cannot be reproduced by the (S)‑enantiomer (CAS 935669-11-7, as HCl salt) or the racemate (CAS 1784647-82-0). Even minor differences in ring‑substitution pattern—such as moving the propan‑2‑ol group from the 2‑ to the 3‑position (e.g., CAS 1257293-78-9)—alter both the pKa of the azetidine nitrogen and the trajectory of the hydrogen‑bond donor, making generic replacement a high‑risk strategy for reproducible structure‑activity relationships .

Quantitative Comparative Evidence for (R)-2-(Azetidin-2-yl)propan-2-ol Differentiation


Enantiomeric Purity: (R)- vs (S)-Azetidin-2-yl propan-2-ol

The (R)-enantiomer free base is offered at 98% chemical purity with an implied enantiomeric excess consistent with the single‑enantiomer specification, while the (S)-enantiomer is predominantly available as the hydrochloride salt at 95% purity . No direct head‑to‑head ee determination has been published; however, procurement records indicate that the (R)-free base is supplied with a certificate of analysis confirming ≥97% ee by chiral HPLC, whereas the (S)-HCl salt is specified at ≥95% purity without a separate ee guarantee on the supplier certificate .

Chiral synthesis Enantioselective synthesis Medicinal chemistry

Free Base vs Hydrochloride Salt: Impact on Solubility and Reactivity

The (R)-free base (CAS 2165885-71-0) has a calculated LogP of 0.12 and TPSA of 32.3 Ų, indicating moderate hydrophilicity, whereas the corresponding hydrochloride salt (CAS 2173637-17-5) exhibits markedly higher aqueous solubility . The free base can be directly employed in amide coupling, reductive amination and sulfonamide formation without a prior neutralisation step, which is not possible with the salt form .

Salt selection Solubility Amide coupling

Storage and Shipment Stability: (R)- Free Base vs Racemic and 3-PositionIsomers

The (R)-free base requires sealed, dry storage at 2‑8 °C and is classified with GHS07 warning (H302‑H315‑H319‑H335), whereas the racemate (CAS 1784647-82-0) can be stored long‑term at ambient temperature in a cool, dry place and is not classified as hazardous for transport . The more stringent storage demand of the (R)-enantiomer suggests a higher intrinsic reactivity or hygroscopicity that must be managed during handling.

Stability Storage condition Cold chain logistics

Regioisomeric Differentiation: 2‑ vs 3‑Azetidinyl propan-2-ol

Attachment of the propan-2-ol group at the 2‑position of the azetidine ring places the hydroxyl group adjacent to the nitrogen, enabling intramolecular hydrogen bonding that lowers the calculated pKa of the azetidine by approximately 0.6–0.8 units compared with the 3‑substituted regioisomer [1]. This difference alters the protonation state at physiological pH and can influence both passive membrane permeability and target engagement.

Regioisomer Basicity Structure–activity relationship

High‑Impact Procurement Scenarios for (R)-2-(Azetidin-2-yl)propan-2-ol Based on Verified Differentiation


Chiral Fragment‑Based Drug Discovery Requiring Defined Stereochemistry

When a medicinal chemistry programme uses azetidine‑containing fragments for SPR or X‑ray crystallography screening, the (R)‑enantiomer free base (98% purity, ≥97% ee) provides unambiguous stereochemical assignment, eliminating the confounding effect of the opposite enantiomer that would be present if the racemate were used .

Parallel Synthesis of Amide Libraries Without Additional Neutralisation Steps

The free base form of (R)-2-(azetidin-2-yl)propan-2-ol can be directly coupled with carboxylic acids using standard HATU/DIPEA conditions, avoiding the extra neutralisation step required for the hydrochloride salt and thereby reducing cycle time in automated library production .

Neuroscience Lead Optimisation Where Fine‑Tuned Basicity Is Critical

The 2‑substituted azetidine regioisomer exhibits a calculated pKa ~0.6–0.8 units lower than the 3‑substituted analogue, favouring the neutral species at physiological pH and potentially improving CNS exposure; this property makes the 2‑regioisomer the preferred building block when designing brain‑penetrant candidates [1].

Refrigerated‑Chain Procurement for Temperature‑Sensitive Chiral Intermediates

The documented requirement for sealed, dry storage at 2‑8 °C indicates that the (R)‑free base may undergo racemisation or degradation if stored at ambient temperature; procurement workflows must therefore incorporate cold‑chain logistics to preserve stereochemical integrity, distinguishing it from the ambient‑stable racemate .

Technical Documentation Hub

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